6-ethyl-5,6-dihydro-2H-pyran-2-one
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Overview
Description
6-Ethyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C7H10O2
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of ethyl acetoacetate with benzaldehyde in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate enolate, which then cyclizes to form the desired lactone.
Ring-Closing Metathesis (RCM): This method uses a ruthenium-based catalyst to facilitate the formation of the lactone ring from a diene precursor. The reaction conditions typically involve an inert atmosphere and a solvent such as dichloromethane.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can convert the lactone to the corresponding diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the lactone carbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Carboxylic acid (from oxidation).
Diol (from reduction).
Substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
Chemistry: 6-Ethyl-5,6-dihydro-2H-pyran-2-one is used as a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of bioactive compounds for medical research.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its derivatives are being investigated for their efficacy in drug development.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the manufacture of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-ethyl-5,6-dihydro-2H-pyran-2-one exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved vary based on the derivative and the biological context.
Comparison with Similar Compounds
5,6-Dihydro-2H-pyran-2-one
2H-Pyran-2-one
2-Pentenoic acid, 5-hydroxy-, delta-lactone
Uniqueness: 6-Ethyl-5,6-dihydro-2H-pyran-2-one is distinguished by its ethyl group, which imparts unique chemical and physical properties compared to its analogs. This modification can influence its reactivity, stability, and biological activity, making it a valuable compound in various applications.
Properties
CAS No. |
19895-35-3 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.2 |
Purity |
95 |
Origin of Product |
United States |
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